3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a morpholine ring, a pyridine ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the morpholine, pyridine, and benzoyl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The morpholine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the morpholine and pyridine rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives, morpholine-containing molecules, and benzoyl-substituted compounds. Examples include:
- 3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(methoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27N3O5/c1-2-14-33-20-7-5-18(6-8-20)23(29)21-22(19-4-3-9-26-17-19)28(25(31)24(21)30)11-10-27-12-15-32-16-13-27/h2-9,17,22,29H,1,10-16H2/b23-21- |
InChI Key |
LZATXVLIHHAUMT-LNVKXUELSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
Origin of Product |
United States |
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